molecular formula C11H17NO2S B7870998 [(4-Methanesulfonylphenyl)methyl](propyl)amine

[(4-Methanesulfonylphenyl)methyl](propyl)amine

Cat. No.: B7870998
M. Wt: 227.33 g/mol
InChI Key: UWNGFNUKYZVPTF-UHFFFAOYSA-N
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Description

(4-Methanesulfonylphenyl)methylamine is an organic compound with the molecular formula C11H17NO2S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methyl and propyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonylphenyl)methylamine typically involves a multi-step process. One common method starts with the reaction of 4-methanesulfonylbenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of (4-Methanesulfonylphenyl)methylamine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

(4-Methanesulfonylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methanesulfonylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

(4-Methanesulfonylphenyl)methylamine can be compared with other similar compounds, such as:

  • (4-Methanesulfonylphenyl)methylamine
  • (4-Methanesulfonylphenyl)methylamine
  • (4-Methanesulfonylphenyl)methylamine

These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the amine group. The unique properties of (4-Methanesulfonylphenyl)methylamine, such as its specific reactivity and biological activity, make it distinct from its analogs.

Properties

IUPAC Name

N-[(4-methylsulfonylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-8-12-9-10-4-6-11(7-5-10)15(2,13)14/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNGFNUKYZVPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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